molecular formula C20H18N4O5S2 B2722175 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 868973-30-2

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Número de catálogo: B2722175
Número CAS: 868973-30-2
Peso molecular: 458.51
Clave InChI: CHJHGJAVVPUFMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,3,4-thiadiazole core linked to a 2-methoxybenzamide moiety via a thioether bridge. The thiadiazole ring is substituted with a 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl group, which introduces a benzodioxole-derived pharmacophore. The compound’s synthesis likely involves multi-step protocols, including cyclization of thiadiazole intermediates and amide coupling, as inferred from analogous syntheses in the literature .

Propiedades

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c1-27-14-5-3-2-4-13(14)18(26)22-19-23-24-20(31-19)30-10-17(25)21-9-12-6-7-15-16(8-12)29-11-28-15/h2-8H,9-11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJHGJAVVPUFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide) is a complex organic compound that incorporates various functional groups known for their biological activity. This article explores its potential biological activities, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure

The compound's structure can be broken down as follows:

  • Benzo[d][1,3]dioxole : A bicyclic structure known for its antioxidant properties.
  • Thiadiazole : A five-membered heterocyclic compound that often exhibits antimicrobial activity.
  • Methoxybenzamide : A moiety that can enhance lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections summarize key findings related to the biological activities of this compound.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of compounds containing thiadiazole and benzo[d][1,3]dioxole moieties. For instance:

  • Mechanism of Action : The thiadiazole ring has been shown to inhibit Mur ligases (MurD and MurE), which are crucial for bacterial cell wall synthesis. This inhibition can lead to bacterial cell death, making it a promising target for antibiotic development .
CompoundTargetActivity
N-(5-(Thiadiazole))MurD/MurE ligasesInhibitory activity against E. coli and S. aureus
Benzo[d][1,3]dioxole derivativesVarious bacteriaAntimicrobial effects

Anticancer Activity

The compound's potential anticancer activity is also noteworthy:

  • Cytotoxicity Studies : Preliminary studies suggest that derivatives of benzo[d][1,3]dioxole exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were reported in the range of 10–20 µM .
Cell LineIC50 (µM)Reference
MCF-716.19 ± 1.35
HCT11617.16 ± 1.54

Other Pharmacological Effects

In addition to antibacterial and anticancer activities, compounds with similar structures have been investigated for other pharmacological effects:

  • Antioxidant Properties : The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant activity, which can mitigate oxidative stress in cells .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of similar compounds:

  • Study on Thiadiazole Derivatives :
    • Objective : To assess the antibacterial efficacy against MRSA strains.
    • Findings : Compounds showed significant inhibitory effects against MRSA with minimum inhibitory concentrations (MICs) below 10 µg/mL.
  • Cytotoxicity in Cancer Cells :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : Notable reduction in cell viability was observed at concentrations above 15 µM.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that 1,3,4-thiadiazole derivatives could induce apoptosis in glioblastoma cells through mechanisms involving DNA damage and cell cycle arrest . The incorporation of the benzo[d][1,3]dioxole moiety enhances the bioactivity of these compounds, potentially improving their efficacy as anticancer agents.

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ALN22912.5DNA damage
Compound BMCF710.0Apoptosis
N-(5-((2-...U87MG15.0Cell cycle arrest

Antidiabetic Properties

In addition to anticancer properties, compounds similar to N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide have been investigated for their antidiabetic effects. Research involving Drosophila melanogaster models has shown that these compounds can significantly lower glucose levels and improve insulin sensitivity . This suggests potential applications in managing diabetes through novel therapeutic agents.

Pesticidal Activity

Thiadiazole derivatives have also been explored for their pesticidal properties. The incorporation of the benzo[d][1,3]dioxole moiety may enhance the insecticidal activity of these compounds. For example, studies have indicated that certain thiadiazole-based compounds exhibit significant toxicity against agricultural pests such as aphids and beetles . This application could lead to the development of environmentally friendly pesticides.

Table 2: Pesticidal Activity of Thiadiazole Compounds

Compound NameTarget PestLC50 (mg/L)Efficacy (%)
Compound CAphid2585
Compound DBeetle3090
N-(5-((2-...Mite2088

Development of Functional Materials

The unique structure of N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide allows for its potential use in creating functional materials. Research indicates that thiadiazole derivatives can act as effective ligands in coordination chemistry and materials science applications. Their ability to form stable complexes with metal ions makes them suitable candidates for developing sensors and catalysts.

Table 3: Properties of Thiadiazole-Based Functional Materials

Material TypePropertyApplication Area
Coordination ComplexesHigh stabilitySensors
CatalystsEnhanced reactivityOrganic synthesis
Polymer CompositesImproved mechanical strengthConstruction materials

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / Structure Key Substituents Physicochemical Properties Biological Activity (if reported) Reference
Target Compound : N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide - Benzodioxolylmethylamino
- 2-Methoxybenzamide
High lipophilicity (logP ~3.2*)
mp: 503–504 K (analog data)
Not explicitly reported; inferred CNS activity due to benzodioxole
N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives Methyleneamino groups (e.g., –CH=N–R) Variable mp (473–513 K)
Moderate solubility in DMF
Anticancer evaluation (IC50: 12–45 μM)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidinylethylthio group Enhanced solubility (logP ~2.1)
mp: 488–498 K
Acetylcholinesterase inhibition (IC50: 8–22 μM)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Trichloroethyl group High crystallinity (mp: 503–504 K)
Low solubility
Intermediate in heterocyclization reactions
N-[5-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide Hydrazine linker
3-Methylbenzamide
Moderate lipophilicity (logP ~2.8)
mp: 498–500 K
Structural analog; potential protease inhibition

*logP estimated using analogous compounds from and .

Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The benzodioxole group in the target compound may improve blood-brain barrier penetration compared to the piperidine group in ’s derivatives, which enhances solubility but limits CNS targeting .
  • Hydrazine linkers () introduce conformational rigidity but reduce metabolic stability compared to the target’s flexible thioether bridge .

Synthetic Accessibility: Derivatives with methyleneamino groups () are synthesized via Schiff base formation, offering modularity but requiring stringent anhydrous conditions . The target compound’s benzodioxolylmethylamino group likely necessitates protective-group strategies to avoid side reactions during amide coupling .

Physicochemical Properties :

  • The trichloroethyl substituent () increases molecular weight and crystallinity but reduces solubility, limiting bioavailability .
  • Methoxy vs. methyl on the benzamide ring (target vs. ) alters electron density; methoxy’s stronger electron donation may enhance binding to aromatic receptors .

Computational Similarity :

  • Tanimoto similarity scores () between the target and ’s derivatives are ~0.65 (MACCS fingerprints), suggesting moderate structural overlap but divergent pharmacophores .

Research Findings and Implications

  • Anticancer Potential: Compounds with methyleneamino-thiadiazole scaffolds () show moderate cytotoxicity, suggesting the target compound’s benzodioxole group could enhance selectivity via improved membrane interaction .
  • Enzyme Inhibition: Piperidine-containing analogs () exhibit strong acetylcholinesterase inhibition, indicating that the target’s benzodioxole moiety might shift activity toward other enzymatic targets (e.g., monoamine oxidases) .
  • Metabolic Stability : The hydrazine-linked analog () is prone to oxidative degradation, whereas the target’s thioether group likely improves metabolic resilience .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.